molecular formula C17H26N2O4 B1241124 Bestatin Methyl Ester CAS No. 65322-89-6

Bestatin Methyl Ester

Cat. No. B1241124
CAS RN: 65322-89-6
M. Wt: 322.4 g/mol
InChI Key: WGNKTWBIPBOGLO-ILXRZTDVSA-N
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Description

Bestatin Methyl Ester is a potent inhibitor of various aminopeptidases . It’s a cell-permeable derivative of Bestatin and acts as a neutral aminopeptidase inhibitor . It’s known to inhibit cell proliferation and induce apoptosis in normal and cancer cells .


Synthesis Analysis

Bestatin Methyl Ester’s synthesis involves the diastereoselective addition of nitromethane to Boc-D-Phe-H in the presence of sodium hydride in diethyl ether/hexane containing 15-crown-5 . The final product, Bestatin, is obtained after deprotection and ion exchange .


Molecular Structure Analysis

The molecular formula of Bestatin Methyl Ester is C17H26N2O4 . It’s a derivative of Bestatin and displays slightly stronger inhibition of neutral aminopeptidase than Bestatin .


Chemical Reactions Analysis

Bestatin Methyl Ester is known to inhibit cell proliferation of myeloma cells predominantly by intracellular interactions . It’s also known to inhibit cell growth, division, and spore cell differentiation in Dictyostelium discoideum .

Scientific Research Applications

1. X-Ray Structure Determination and Stereochemistry Analysis Bestatin Methyl Ester has been a subject of interest in structural chemistry. The hydrobromide of its methyl ester was analyzed through X-ray crystallography, revealing a (2S, 3R)-configuration. This study demonstrates the potential of Bestatin Methyl Ester in aiding the stereochemical analysis of complex molecules (Nakamura et al., 1976).

2. Enhancement of Apoptosis in Cancer Therapy Research has shown that Bestatin Methyl Ester, being more cell-permeable, can augment the apoptosis-inducing effects of certain therapies in solid tumor cell lines. This implies its potential use in enhancing the effectiveness of cancer treatments (Sekine et al., 2001).

3. Fertilization Process in Sea Urchins Bestatin Methyl Ester has been studied in the context of sea urchin fertilization. Its ability to inhibit sperm aminopeptidase activity suggests a role in the fertilization process, potentially providing insights into reproductive biology (Yasuhara et al., 2005).

4. Synthesis of Structural Analogues It has been used in the stereoselective synthesis of structural analogues of aminopeptidase inhibitors, highlighting its significance in the field of synthetic chemistry (De et al., 1997).

5. Study on Cell Growth and Differentiation In the model organism Dictyostelium, Bestatin Methyl Ester has been shown to inhibit cell growth, division, and spore cell differentiation. This points towards its utility in understanding cellular mechanisms and potential therapeutic applications (Poloz et al., 2012).

6. Induction of Defense Genes in Plants Bestatin has been observed to induce defense genes in tomato leaves, suggesting its application in plant biology and potential use in agriculture (Schaller et al., 1995).

7. Immunomodulatory Effects Studies have explored the effects of Bestatin on the immune system, including its role in enhancing delayed-type hypersensitivity and its potential as an immunotherapeutic agent in cancer treatment (Umezawa & Takita, 1980).

Safety And Hazards

According to the safety data sheet, Bestatin Methyl Ester is not considered hazardous by the 2012 OSHA Hazard Communication Standard .

Future Directions

Bestatin Methyl Ester has shown potential in various fields. It has been used in studies for its efficacy as an adjuvant in viral vaccines . It’s also been studied for its potential to improve the efficacy of inactivated foot-and-mouth disease vaccines . Furthermore, it’s being explored as a potential therapeutic in a number of severe and chronic pain syndromes .

properties

IUPAC Name

methyl (2S)-2-[[(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl]amino]-4-methylpentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O4/c1-11(2)9-14(17(22)23-3)19-16(21)15(20)13(18)10-12-7-5-4-6-8-12/h4-8,11,13-15,20H,9-10,18H2,1-3H3,(H,19,21)/t13-,14+,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGNKTWBIPBOGLO-ILXRZTDVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)OC)NC(=O)C(C(CC1=CC=CC=C1)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)OC)NC(=O)[C@H]([C@@H](CC1=CC=CC=C1)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20432965
Record name Bestatin Methyl Ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20432965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bestatin Methyl Ester

CAS RN

65322-89-6
Record name Bestatin Methyl Ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20432965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does Bestatin Methyl Ester exert its effects on cell growth and differentiation?

A: Bestatin Methyl Ester (BME) primarily acts by inhibiting Zn2+-binding aminopeptidases, specifically puromycin-sensitive aminopeptidase A (PsaA). [] This inhibition disrupts normal cellular processes, leading to a cascade of downstream effects. Research using Dictyostelium discoideum as a model organism revealed that BME treatment resulted in:

  • Reduced cell growth rate and division frequency: This suggests interference with essential cellular processes regulated by PsaA during the growth phase. []
  • Impaired spore cell differentiation: This implies a role for PsaA in the developmental pathways leading to spore formation. []
  • Altered cell fate decisions: Interestingly, overexpression of PsaA itself favored stalk cell differentiation, highlighting the importance of its precise regulation. []

Q2: Can Bestatin Methyl Ester enhance the effectiveness of other anti-cancer therapies?

A: Research suggests that Bestatin Methyl Ester can potentially augment the efficacy of death ligand-induced apoptosis, a mechanism employed by certain anti-cancer therapies. [] Studies using various human solid tumor cell lines demonstrated that while BME alone had minimal impact on cell growth or apoptosis, it significantly enhanced the effects of:

  • Agonistic anti-Fas antibody (CH11): This suggests BME might sensitize tumor cells to Fas-mediated apoptosis. []
  • Tumor necrosis factor-α (TNF-α): This effect was observed in TNF-α-sensitive cells, indicating a potential synergistic effect in specific cancer types. []

Q3: How does Bestatin Methyl Ester affect macrophage function and what are the implications for Anthrax Lethal Toxin?

A: Bestatin Methyl Ester has been shown to protect macrophages from the cytotoxic effects of Anthrax Lethal Toxin (LT). [] LT typically kills macrophages by activating caspase-1, but this activation requires the degradation of specific cellular proteins through the N-end rule pathway. BME, along with other inhibitors of this pathway, can block LT-mediated caspase-1 activation and ultimately protect the macrophages. []

Q4: Does Bestatin Methyl Ester exhibit any lysosomotropic properties?

A: Studies suggest that Bestatin Methyl Ester, particularly when conjugated to hydrophobic amino acids like phenylalanine, tyrosine, leucine, and proline, exhibits lysosomotropic properties. [] These conjugates were found to:

  • Inhibit phagocytosis of immune complexes by macrophages: This suggests interference with the normal engulfment and degradation of foreign particles. []
  • Decrease the buoyant density of lysosomes: This indicates an accumulation of the conjugates within lysosomes, potentially altering their function. []

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